molecular formula C19H24N2O2S B2883993 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 1923215-29-5

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2883993
CAS No.: 1923215-29-5
M. Wt: 344.47
InChI Key: NVQQLUSYWQNYGQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine

Uniqueness

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both the 3,4-dimethylbenzenesulfonyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This combination of functional groups can result in distinct reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)20-10-12-21(13-11-20)24(22,23)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQQLUSYWQNYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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